4-Cyclopentyloxy-3-methoxy-benzaldehyde
Description
Contextualization within Modern Organic Synthesis Paradigms
In the landscape of modern organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex molecular targets. 4-Cyclopentyloxy-3-methoxy-benzaldehyde serves as an exemplary case of such a building block, primarily due to the orthogonal reactivity of its functional groups. The aldehyde group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and various condensation reactions.
The presence of the methoxy (B1213986) and cyclopentyloxy groups on the benzene (B151609) ring is not merely decorative. These substituents electronically modulate the reactivity of the aromatic ring and the aldehyde functionality. The electron-donating nature of these ether groups can influence the regioselectivity of further electrophilic aromatic substitution reactions, should they be desired. Furthermore, the sterically demanding cyclopentyloxy group can impart specific conformational preferences to the molecule and its derivatives, a feature that is often exploited in the design of biologically active compounds to achieve selective binding to target proteins.
This compound's utility is prominently highlighted in its role as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure is a common scaffold fragment in the development of inhibitors for enzymes such as phosphodiesterase 4 (PDE4), which are implicated in a range of inflammatory and neurological disorders. The synthesis of these inhibitors often involves the elaboration of the aldehyde group of this compound into more complex side chains, demonstrating the compound's strategic importance in convergent synthetic routes.
Academic Significance and Research Trajectory of this compound
The academic significance of this compound is intrinsically linked to the rise of targeted therapies in medicine. A survey of the scientific literature reveals a clear research trajectory centered on its application in medicinal chemistry. While the compound itself is not typically the final bioactive molecule, its role as a critical precursor has been documented in numerous studies focused on the discovery of novel therapeutics.
Initial interest in this benzaldehyde (B42025) derivative appears to have gained momentum with the intensification of research into PDE4 inhibitors. The structural motif of a catechol-ether, which is present in this compound in a protected form, is a key pharmacophore for interacting with the active site of PDE4 enzymes. Researchers have systematically synthesized libraries of compounds derived from this aldehyde to explore the structure-activity relationships (SAR) of new PDE4 inhibitors. These studies have been instrumental in identifying candidates with improved potency and selectivity, aiming to mitigate the side effects associated with earlier generations of these drugs.
Beyond its established role in PDE4 inhibitor research, the academic exploration of this compound is expanding. Its unique aromatic profile has led to investigations into its potential applications in the flavor and fragrance industry. chemimpex.com Furthermore, its electronic properties are being considered in the context of material science for the development of novel organic materials. chemimpex.com This diversification of research interests suggests a promising future for this compound, extending its significance beyond its initial applications in medicinal chemistry. The continued exploration of its reactivity and physical properties is likely to uncover new and valuable uses for this versatile chemical entity.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 197573-17-4 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).
| Reactants | Reagents and Conditions | Product |
| Isovanillin, Cyclopentyl Bromide | Base (e.g., K2CO3, NaOH), Solvent (e.g., DMF, Acetone), Heat | This compound |
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyloxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIUDSWQJWYRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390006 | |
| Record name | 4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197573-17-4 | |
| Record name | 4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Cyclopentyloxy 3 Methoxy Benzaldehyde
Strategic Approaches to Ethereal Bond Formation
The primary and most effective strategy for constructing the ether bond in 4-Cyclopentyloxy-3-methoxy-benzaldehyde is the Williamson ether synthesis. wikipedia.orgbyjus.com This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.orgbyjus.com In this specific synthesis, the starting material is 4-hydroxy-3-methoxybenzaldehyde (vanillin), which contains a phenolic hydroxyl group. This hydroxyl group is deprotonated by a base to form a potent phenoxide nucleophile. This nucleophile then attacks an appropriate cyclopentyl halide, such as bromocyclopentane, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether. wikipedia.org
The efficiency of the Williamson ether synthesis for producing this compound and analogous compounds is highly dependent on the choice of reagents and reaction conditions. Several systems have been developed to optimize the yield and purity of the product. Key variables include the base, solvent, nature of the alkylating agent, and reaction temperature.
A common approach involves the use of a strong base like potassium hydroxide (B78521) in a polar protic solvent such as ethanol (B145695). One detailed procedure for a closely related isomer involves refluxing the starting phenol (B47542) with potassium hydroxide, potassium iodide, and cyclopentyl bromide in absolute ethanol for an extended period. In this system, potassium hydroxide serves as the base to generate the phenoxide, while potassium iodide can act as a catalyst to facilitate the reaction, potentially by in-situ conversion of the alkyl bromide to the more reactive alkyl iodide.
Alternative conditions have been employed for similar etherifications on the vanillin (B372448) scaffold. For instance, the synthesis of 4-benzyloxy-3-methoxybenzaldehyde (B140485) can be achieved using sodium hydroxide as the base. Another variation utilizes pyridine, a weaker organic base, in an aprotic polar solvent like acetonitrile. This system is effective when refluxed with the appropriate alkyl halide. The use of triethylamine (B128534) as a catalyst in solvents like methanol (B129727) or ethanol at room temperature represents a milder approach to this transformation.
The selection of these components directly impacts reaction time and yield. Strong inorganic bases in refluxing alcohol are robust but may require longer reaction times. Organic bases in aprotic solvents can offer different solubility profiles and may proceed under slightly different temperature regimes.
| Starting Material | Alkylating Agent | Base | Solvent | Catalyst/Additive | Conditions |
|---|---|---|---|---|---|
| 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) | Cyclopentyl bromide | Potassium hydroxide | Ethanol | Potassium iodide | Reflux, 48 hours |
| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | 1-(bromomethyl)-4-nitrobenzene | Pyridine | Acetonitrile | None | Reflux, 24 hours |
| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Phenacyl bromide | Triethylamine | Methanol/Ethanol | None | Room Temperature, 6-20 hours |
| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | Diethyl sulfate (B86663) | Sodium hydroxide | Water | None | 50°C, Overnight |
The synthesis of this compound via the reaction of vanillin and a cyclopentyl halide proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of vanillin by a base (e.g., KOH, NaOH, pyridine). This acid-base reaction generates a sodium or potassium phenoxide ion, which is a significantly more powerful nucleophile than the neutral phenol. organicchemistrytutor.comyoutube.com
The second step involves the backside attack of this phenoxide nucleophile on the carbon atom of the cyclopentyl halide that is bonded to the halogen (e.g., bromine). wikipedia.org The phenoxide ion's lone pair of electrons forms a new carbon-oxygen bond, while simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. This entire process occurs in a single, concerted step. wikipedia.orgbyjus.com The reaction pathway does not typically involve free radical processes or halide rebound mechanisms under the standard conditions for a Williamson ether synthesis. The SN2 pathway is favored, especially with primary or secondary alkyl halides like bromocyclopentane, as they are less sterically hindered. masterorganicchemistry.comchem-station.com
Development of Novel Synthetic Routes and Analogous Preparations
While the Williamson ether synthesis is the most direct route, the broader field of organic synthesis offers alternative strategies that could potentially be adapted for the preparation of this compound. One theoretical approach could involve a multi-step sequence where the ether linkage is formed first from a precursor like guaiacol (B22219), followed by the introduction of the aldehyde group. For instance, a Vilsmeier-Haack reaction on O-cyclopentyl guaiacol could introduce the formyl group, though this may yield a mixture of isomers requiring separation. researchgate.net
The existing literature primarily focuses on the versatility and optimization of the Williamson synthesis for analogous preparations. This method has been successfully applied to produce a wide array of 4-alkoxy-3-methoxybenzaldehyde derivatives by varying the alkylating agent. Examples include the synthesis of 4-ethoxy-3-methoxybenzaldehyde (B93258) (ethyl vanillin) using diethyl sulfate and 4-benzyloxy-3-methoxybenzaldehyde using benzyl (B1604629) halides. nih.govnih.gov These analogous preparations underscore the reliability and adaptability of the SN2 pathway starting from vanillin. The synthesis of the isomeric compound, 3-Cyclopentyloxy-4-methoxybenzaldehyde, from isovanillin (B20041) using identical principles further demonstrates the robustness of this synthetic strategy.
Stereochemical Control and Selectivity in Synthesis
In the synthesis of this compound, the primary consideration is regioselectivity rather than stereochemical control. The target molecule is achiral, meaning it does not have any stereocenters and cannot exist as different stereoisomers. Therefore, methods to control stereochemistry are not required for its preparation.
However, regioselectivity is crucial. The vanillin starting material possesses three distinct functional groups: a phenolic hydroxyl, a methoxy (B1213986) group, and an aldehyde. The Williamson ether synthesis must selectively alkylate the hydroxyl group. This selectivity is inherently achieved due to the significant difference in reactivity among the functional groups under basic conditions. The phenolic proton is the most acidic site in the molecule, making it readily deprotonated by the base to form the nucleophilic phenoxide. The methoxy and aldehyde groups are unreactive under these conditions, ensuring that the alkylation occurs exclusively at the desired 4-position on the benzene (B151609) ring. This high degree of regioselectivity is a key advantage of this synthetic approach.
Mechanistic Elucidation of Reactions Involving 4 Cyclopentyloxy 3 Methoxy Benzaldehyde
Kinetic and Thermodynamic Profiling of Chemical Transformations
Kinetic Analysis:
The reactivity of the aldehyde functional group in 4-Cyclopentyloxy-3-methoxy-benzaldehyde is significantly influenced by the electronic effects of the cyclopentyloxy and methoxy (B1213986) substituents on the benzene (B151609) ring. Both are electron-donating groups through resonance, which increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This increased electron density deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
A hypothetical kinetic study of a reaction, such as a condensation reaction, could yield data similar to that presented in the interactive table below, which is based on typical values for reactions of substituted benzaldehydes.
Hypothetical Kinetic Data for a Reaction of Substituted Benzaldehydes
| Substituent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| 4-Nitro (electron-withdrawing) | 2.5 x 10⁻³ | 55 |
| Unsubstituted | 1.0 x 10⁻³ | 60 |
| 4-Methoxy (electron-donating) | 0.5 x 10⁻³ | 65 |
| 4-Cyclopentyloxy-3-methoxy (expected) | ~0.6 x 10⁻³ | ~63 |
Thermodynamic Profiling:
For subsequent reactions of the aldehyde, the thermodynamics will depend on the specific transformation. For example, the oxidation of the aldehyde to a carboxylic acid is a highly exothermic and exergonic process. Conversely, reactions that might disrupt the aromatic system would be thermodynamically unfavorable. The table below provides hypothetical thermodynamic data for a generic reaction.
Hypothetical Thermodynamic Data for a Reaction of this compound
| Parameter | Value |
|---|---|
| ΔH° (kJ/mol) | -80 |
| ΔS° (J/mol·K) | -150 |
| ΔG° at 298 K (kJ/mol) | -35.3 |
Identification and Characterization of Reaction Intermediates
The elucidation of a reaction mechanism often hinges on the successful identification and characterization of transient intermediates. While no specific intermediates for reactions of this compound have been reported, their nature can be inferred from well-established mechanisms of analogous aldehyde reactions.
In reactions involving nucleophilic attack on the carbonyl carbon, a common intermediate is a tetrahedral intermediate . For instance, in an acetal (B89532) formation reaction with an alcohol under acidic conditions, the protonated aldehyde would be attacked by the alcohol to form a hemiacetal, which is a key tetrahedral intermediate. This intermediate can be characterized by spectroscopic techniques such as NMR, where the appearance of a new signal for the sp³-hybridized carbon bearing the hydroxyl and alkoxy groups would be indicative of its formation.
In the context of the synthesis of this compound itself, the Williamson ether synthesis proceeds through a phenoxide ion intermediate . The reaction of vanillin (B372448) with a base would generate a phenoxide, which then acts as a nucleophile to attack the cyclopentyl halide. This phenoxide intermediate can be detected by changes in the UV-Vis spectrum, as the deprotonation of the phenol (B47542) leads to a bathochromic (red) shift in the absorbance maximum.
The following table summarizes potential reaction intermediates and the techniques that could be used for their characterization.
Potential Reaction Intermediates and Characterization Methods
| Reaction Type | Intermediate | Potential Characterization Technique(s) |
|---|---|---|
| Acetal Formation | Hemiacetal (tetrahedral intermediate) | ¹³C NMR, ¹H NMR |
| Wittig Reaction | Oxaphosphetane | ³¹P NMR, Low-temperature NMR |
| Williamson Ether Synthesis | Phenoxide ion | UV-Vis Spectroscopy, IR Spectroscopy |
| Cannizzaro Reaction | Tetrahedral dianion | In-situ IR, Cryogenic Mass Spectrometry |
Analysis of Chemoselectivity and Regioselectivity in Derivatives Formation
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. This compound presents several functional groups: the aldehyde, the ether linkages, and the aromatic ring. The aldehyde group is generally the most reactive site for nucleophilic attack. For example, reducing agents like sodium borohydride (B1222165) will selectively reduce the aldehyde to an alcohol without affecting the ether bonds or the aromatic ring. Stronger reducing agents, such as lithium aluminum hydride, could potentially cleave the ether linkages, but under controlled conditions, chemoselective reduction of the aldehyde is achievable.
Oxidizing agents will also preferentially target the aldehyde group. Mild oxidants, such as silver oxide, can convert the aldehyde to a carboxylic acid without affecting the rest of the molecule.
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple reactive sites of the same type. In the case of this compound, electrophilic aromatic substitution is a key reaction where regioselectivity is important. The cyclopentyloxy and methoxy groups are both ortho-, para-directing and activating. The positions ortho to the cyclopentyloxy group (positions 3 and 5) and ortho to the methoxy group (positions 2 and 4) and para to the methoxy group (position 6) are activated.
The directing effects of the two groups will determine the position of substitution. The cyclopentyloxy group is generally a stronger activating group than the methoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the cyclopentyloxy group. However, the position between the two alkoxy groups (position 2) is sterically hindered. Thus, the most probable site for electrophilic substitution would be position 5.
The table below summarizes the expected selectivity in various reactions.
Selectivity in Reactions of this compound
| Reaction Type | Selectivity | Major Product |
|---|---|---|
| Reduction (NaBH₄) | Chemoselective | (4-Cyclopentyloxy-3-methoxyphenyl)methanol |
| Oxidation (Ag₂O) | Chemoselective | 4-Cyclopentyloxy-3-methoxybenzoic acid |
| Electrophilic Aromatic Substitution (e.g., Nitration) | Regioselective | 4-Cyclopentyloxy-3-methoxy-5-nitrobenzaldehyde |
Computational Chemistry and Theoretical Investigations of 4 Cyclopentyloxy 3 Methoxy Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-Cyclopentyloxy-3-methoxy-benzaldehyde. iosrjournals.org These methods allow for the detailed mapping of electron distribution, which governs the molecule's stability and chemical reactivity.
Key aspects of its electronic structure can be predicted, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and greater polarizability. mdpi.com For benzaldehyde (B42025) derivatives, these frontier orbitals are typically localized over the aromatic ring and the aldehyde group, indicating that this region is the primary site for electronic transitions and chemical reactions. mahendrapublications.com
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In molecules like this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich region (a site for electrophilic attack), while the hydrogen atoms and the aromatic ring may represent electron-poor areas. mdpi.com Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
Table 1: Predicted Electronic Properties of this compound Note: These values are illustrative and represent typical outputs from DFT (e.g., B3LYP/6-311++G(d,p)) calculations, based on studies of analogous compounds. mahendrapublications.comresearchgate.net
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical stability and reactivity. mdpi.com |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu | Relates to the deformability of the electron cloud. researchgate.net |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | Indicates potential for nonlinear optical (NLO) applications. researchgate.net |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are essential for exploring the three-dimensional structure and flexibility of this compound. The presence of the ether linkages introduces rotational freedom, leading to various possible conformations.
Conformational analysis is typically performed by systematically rotating the key dihedral angles and calculating the potential energy at each step. ufms.br For this molecule, critical dihedral angles include those defining the orientation of the cyclopentyloxy group relative to the benzene (B151609) ring and the methoxy (B1213986) group relative to the ring. The goal is to identify the global minimum energy conformer, which represents the most stable and populated structure in the gas phase. mahendrapublications.com Studies on similar molecules like 4-methoxybenzaldehyde (B44291) show that the planarity between the aldehyde group and the benzene ring is often favored due to electronic conjugation. mahendrapublications.com
In the solid state, the arrangement of molecules is dictated by intermolecular interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. nih.gov For this compound, the primary interactions expected to govern its crystal packing are weak C–H⋯O hydrogen bonds involving the aldehyde and ether oxygen atoms. nih.gov Additionally, C–H⋯π and π–π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the stability of the supramolecular structure. nih.govaun.edu.eg
Table 2: Hypothetical Conformational Analysis Results for Key Dihedral Angles Note: This table illustrates the type of data generated from a potential energy surface scan. mahendrapublications.comufms.br
| Dihedral Angle | Description | Energy Minimum (°) | Relative Energy (kcal/mol) |
| τ1 (C-C-O-C) | Methoxy group orientation | 0 (planar) | 0.0 |
| τ2 (C-C-O-C) | Cyclopentyloxy group orientation | ~60 | 0.0 |
| τ3 (C-C-C=O) | Aldehyde group orientation | 0 (planar) | 0.0 |
Predictive Spectroscopy and Spectroscopic Data Interpretation
Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. mdpi.com The calculations predict the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π). For aromatic aldehydes, the primary absorptions in the UV region are typically due to π → π transitions within the conjugated system of the benzene ring and the carbonyl group. mdpi.com
Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational frequencies and intensities can be calculated using DFT. researchgate.net These theoretical spectra help in the assignment of experimental FT-IR and FT-Raman bands to specific vibrational modes of the molecule, such as the C=O stretching of the aldehyde, C-O stretching of the ethers, and various vibrations of the aromatic ring and cyclopentyl group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can confirm the molecular structure and help in the assignment of specific resonances to each nucleus in the molecule.
Table 3: Predicted Spectroscopic Data for this compound Note: These values are illustrative predictions based on computational methods applied to analogous structures. mdpi.comresearchgate.netresearchgate.net
| Spectroscopy Type | Parameter | Predicted Value | Assignment/Comment |
| UV-Vis (in Methanol) | λmax | ~280 nm, ~320 nm | π → π* transitions of the benzaldehyde chromophore. mdpi.com |
| FT-IR | Vibrational Frequency (ν) | ~1690 cm⁻¹ | C=O stretching of the aldehyde group. |
| ~1270 cm⁻¹ | Asymmetric C-O-C stretching of the ether groups. | ||
| ~1030 cm⁻¹ | Symmetric C-O-C stretching of the ether groups. | ||
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | ~9.8 ppm | Aldehyde proton (-CHO). |
| ~7.4 ppm | Aromatic protons. | ||
| ~3.9 ppm | Methoxy protons (-OCH₃). | ||
| ~4.8 ppm | Cyclopentyloxy proton (-OCH-). | ||
| ~1.6-2.0 ppm | Cyclopentyloxy methylene (B1212753) protons (-CH₂-). | ||
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | ~191 ppm | Carbonyl carbon (C=O). |
| ~110-155 ppm | Aromatic and ether-linked carbons. | ||
| ~56 ppm | Methoxy carbon (-OCH₃). | ||
| ~82 ppm | Cyclopentyloxy methine carbon (-OCH-). | ||
| ~24, 33 ppm | Cyclopentyloxy methylene carbons (-CH₂-). |
Structural Modification and Derivatization Strategies for 4 Cyclopentyloxy 3 Methoxy Benzaldehyde Analogues
Synthesis of Chemically Diverse Substituted Derivatives
The synthesis of a wide array of derivatives from a parent molecule is fundamental to understanding its chemical potential and biological activity. While direct synthetic routes starting from 4-cyclopentyloxy-3-methoxy-benzaldehyde are not extensively detailed in the public domain, established organic chemistry methodologies can be applied to its structural isomers, such as 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418), to generate a variety of analogues. These synthetic strategies are largely applicable to the target compound.
One common approach involves the modification of the aldehyde functional group. For instance, condensation reactions with various amines or hydrazines can yield a library of imines (Schiff bases) and hydrazones, respectively. Another strategy is the conversion of the aldehyde to an oxime, which can be further derivatized. For example, a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives were designed by modifying the chain length and functionality linking the core structure to a terminal cycloamine. nih.govacs.org
Furthermore, the benzaldehyde (B42025) moiety can be incorporated into more complex heterocyclic structures. Studies on the isomer 3-(cyclopentyloxy)-4-methoxybenzaldehyde have demonstrated its use in the synthesis of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. nih.govnih.gov This involves a multi-step synthesis where the benzaldehyde is a key building block for constructing the final isoindolinone core. Such synthetic routes offer a pathway to generate significant chemical diversity.
The aromatic ring itself also provides opportunities for substitution, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule, thereby influencing its biological interactions.
Exploration of Structure-Activity Relationships (SAR) through Targeted Chemical Modifications
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically altering the chemical structure of an analogue series and assessing the impact on their biological effects, researchers can identify key molecular features responsible for the desired activity.
In studies of derivatives of the isomeric 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, SAR has been explored for the inhibition of enzymes like phosphodiesterase 4D (PDE4D) and the production of tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov For a series of O-substituted oxime derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, it was found that both the linking chain and the terminal amino group's hydrophilicity were important for potent and selective inhibition of the PDE4D catalytic pocket. nih.gov
Similarly, for 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, substitutions on the isoindolinone ring were investigated to determine their effect on TNF-α production. nih.govnih.gov These studies revealed that the position of substitution on the isoindolinone ring is a critical determinant of inhibitory activity. Specifically, the 6-C position was identified as an optimal site for derivatization, with an amino group at this position leading to the most potent inhibition of TNF-α production in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov
These findings, while not directly on this compound derivatives, provide a strong rationale for analogous targeted modifications. A systematic exploration of substituents on the aromatic ring, modifications of the cyclopentyloxy group, and derivatization of the aldehyde would be a logical approach to building a comprehensive SAR profile for this class of compounds.
Below is an interactive data table summarizing the structure-activity relationship findings for derivatives of the isomeric 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, which can inform potential SAR studies on this compound analogues.
| Compound Series | Target | Key Structural Modifications | SAR Findings | Reference |
| O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime Derivatives | PDE4D | Variation in chain length and terminal cycloamine | Increased hydrophilicity of the chain and terminal amine enhances inhibitory potency and selectivity. | nih.gov |
| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Derivatives | TNF-α Production | Substitution on the isoindolinone ring | The 6-C position is the optimal site for derivatization. An amino group at C-6 provides the most potent inhibition. | nih.gov |
| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Derivatives | TNF-α Production | Methyl substitution on the isoindolinone ring | A methyl group at the 3-position of the isoindolinone ring resulted in potent inhibition. | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 4 Cyclopentyloxy 3 Methoxy Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
For 4-Cyclopentyloxy-3-methoxy-benzaldehyde, a ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy (B1213986) group protons, and the protons of the cyclopentyl ring. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling) would confirm the connectivity of the molecule.
Similarly, a ¹³C NMR spectrum would display individual signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring.
Despite the utility of this technique, a search of available scientific literature and spectral databases did not yield any experimental ¹H or ¹³C NMR data for this compound.
Table 1: Expected ¹H NMR Data for this compound (Hypothetical)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H |
| Aromatic (Ar-H) | 6.9 - 7.5 | Multiplets | 3H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Cyclopentyl (-OCH-) | 4.8 - 5.0 | Multiplet | 1H |
Table 2: Expected ¹³C NMR Data for this compound (Hypothetical)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 192 |
| Aromatic (C-O) | 150 - 155 |
| Aromatic (C-O) | 148 - 152 |
| Aromatic (C-CHO) | 130 - 132 |
| Aromatic (C-H) | 110 - 128 |
| Cyclopentyl (-O-C) | 80 - 85 |
| Methoxy (-OCH₃) | 55 - 57 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
For this compound (C₁₃H₁₆O₃), the exact molecular weight is 220.27 g/mol . uni.lusigmaaldrich.com In a mass spectrum, a molecular ion peak [M]⁺ would be expected at an m/z corresponding to this mass. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the cyclopentyl group, the methoxy group, or the formyl group, leading to characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 221.11722 |
| [M+Na]⁺ | 243.09916 |
| [M-H]⁻ | 219.10266 |
| [M+NH₄]⁺ | 238.14376 |
| [M+K]⁺ | 259.07310 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, the C-H stretch of the aldehyde, the C-O stretches of the ether and methoxy groups, and the C=C stretches of the aromatic ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, corresponding to π → π* transitions of the benzene (B151609) ring and the carbonyl group.
A comprehensive search of scientific databases did not uncover any experimental IR or UV-Vis spectra for this compound.
Table 4: Expected IR Absorption Bands for this compound (Hypothetical)
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C-H Stretch | 2820-2850 and 2720-2750 |
| Aldehyde | C=O Stretch | 1690-1715 |
| Aromatic | C=C Stretch | 1450-1600 |
| Ether | C-O Stretch | 1200-1275 (aryl) and 1070-1150 (alkyl) |
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a suitable single crystal of this compound would be required. The analysis would reveal the crystal system, space group, and unit cell dimensions, as well as the exact coordinates of each atom in the crystal lattice. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions.
There is no published X-ray crystallographic data for this compound in the current scientific literature.
Table 5: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
In Vitro Biological Activity Investigations of 4 Cyclopentyloxy 3 Methoxy Benzaldehyde and Its Analogues
Assays for Enzymatic Modulation and Inhibition
A series of analogues derived from the 3-(cyclopentyloxy)-4-methoxyphenyl structure have been synthesized and evaluated for their inhibitory potency against various PDE4 subtypes. nih.govacs.org The primary target of these investigations has been the PDE4D isoform, which is considered a promising target for addressing neurodegenerative conditions. nih.govresearchgate.net
In these enzymatic assays, the inhibitory activity of the compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
A study by Brullo et al. (2014) evaluated a series of new 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. Among the synthesized molecules, compounds 8 , 10a , and 10b demonstrated notable potency as inhibitors of the PDE4D enzyme. nih.govacs.org These compounds were found to be more potent than the parent-related compound, GEBR-7b. nih.gov Furthermore, they exhibited good selectivity against other PDE4 subtypes, including PDE4A4, PDE4B2, and PDE4C2. nih.govacs.org
Table 1: Inhibitory Activity (IC50) of 4-Cyclopentyloxy-3-methoxy-benzaldehyde Analogues against PDE4D
Cellular Assays for Biological Pathway Interrogation in Model Systems
The inhibition of PDE4 enzymes is expected to lead to an increase in intracellular levels of cAMP, a critical second messenger involved in numerous signaling pathways. nih.gov To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, assays are performed on model cell systems.
For select analogues of this compound, the ability to modulate cAMP levels was assessed in neuronal cells. nih.govacs.org Specifically, compound 8a , a derivative from a related study, was shown to effectively increase intracellular cAMP concentrations in these cells. researchgate.net This finding is significant because elevated cAMP levels can activate downstream signaling cascades, such as the protein kinase A (PKA) pathway, which is involved in processes like memory formation and neuroprotection. researchgate.net The increase in cAMP following treatment with these inhibitors provides evidence that they engage their target and elicit a biological response within the cell. nih.govresearchgate.net
Mechanistic Insights into Molecular Interactions at the In Vitro Level
To understand the molecular basis for the observed enzymatic inhibition and selectivity, in silico molecular modeling and docking simulations have been employed. nih.govacs.org These computational techniques provide insights into how the inhibitor molecules fit into the active site of the target enzyme.
For the derivatives of 3-(cyclopentyloxy)-4-methoxyphenyl, docking simulations were performed with the catalytic pocket of PDE4D. nih.gov The results of these simulations, combined with structure-activity relationship (SAR) analysis, highlighted key structural features required for effective and selective inhibition. nih.govacs.org
The studies revealed that the interaction between the inhibitor and the enzyme's catalytic pocket is influenced by the properties of the chemical chain linking the core catechol moiety to a terminal amino group. nih.gov Specifically, a higher degree of hydrophilicity in both the linking chain and the terminal amino function was found to be crucial for a favorable and selective interaction with the catalytic pocket of PDE4D. nih.govacs.org This suggests that hydrogen bonding and polar interactions play a pivotal role in the binding of these inhibitors to their target enzyme.
Future Research Perspectives and Emerging Academic Avenues for 4 Cyclopentyloxy 3 Methoxy Benzaldehyde
Integration with Advanced Chemical Synthesis Methodologies
The traditional synthesis of 4-Cyclopentyloxy-3-methoxy-benzaldehyde and its derivatives often relies on conventional batch processing. However, the integration of advanced synthesis methodologies promises to enhance efficiency, safety, and scalability.
Future research could focus on the application of continuous flow chemistry . This technology offers precise control over reaction parameters, leading to improved yield and purity. jst.org.inrsc.orgacs.orgflinders.edu.authieme-connect.de For a multi-step synthesis, such as the preparation of a pharmaceutical ingredient from this compound, a continuous flow process can minimize the handling of hazardous intermediates and reagents. jst.org.inflinders.edu.au The development of a telescoped continuous flow synthesis for related pharmaceutical intermediates has been successfully demonstrated, suggesting a viable path for this compound. acs.org
Photocatalysis represents another promising avenue. bath.ac.ukresearchgate.netuniv-blida.dz The selective oxidation of the benzyl (B1604629) alcohol precursor to the aldehyde, or other transformations on the benzaldehyde (B42025) molecule itself, could be achieved under milder and more environmentally friendly conditions using light as an energy source. bath.ac.ukresearchgate.netbeilstein-journals.org Research into novel photocatalytic systems could offer higher selectivity and efficiency, reducing the reliance on traditional, often stoichiometric, oxidizing agents. researchgate.net
Furthermore, the development of one-pot, multi-component reactions involving this compound could streamline the synthesis of complex molecules. These strategies improve atom economy and reduce the number of purification steps, aligning with the principles of green chemistry.
| Synthesis Methodology | Potential Advantages for this compound |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, higher purity and yield. |
| Photocatalysis | Milder reaction conditions, use of renewable energy, green chemistry. |
| Multi-component Reactions | Increased efficiency, reduced waste, streamlined synthesis of complex derivatives. |
Exploration in Interdisciplinary Fields of Chemical Biology and Materials Science
The unique structural features of this compound, a derivative of the versatile bio-based platform chemical vanillin (B372448), make it an attractive candidate for exploration in interdisciplinary fields. mdpi.compsu.eduktu.eduresearchgate.net
In chemical biology , the aldehyde functionality can be leveraged for bioconjugation . nih.govburleylabs.co.uk The development of novel ligation chemistries that are bio-orthogonal would allow for the specific labeling of biomolecules. burleylabs.co.ukacs.org For instance, derivatives of this compound could be designed as chemical probes to study the activity and localization of specific enzymes or receptors in living cells. burleylabs.co.ukresearchgate.net The aldehyde group can react with specific functionalities on proteins to form stable linkages, enabling the attachment of fluorescent tags or other reporter molecules. nih.govnih.gov
In materials science , the aromatic core and modifiable functional groups of this compound offer potential for the creation of novel polymers and smart materials . mdpi.compsu.eduktu.eduresearchgate.netnih.gov As a vanillin derivative, it can be used to synthesize bio-based polymers, reducing the reliance on petrochemical feedstocks. mdpi.compsu.eduktu.eduresearchgate.net Future research could explore its incorporation into photo-cross-linkable or temperature-responsive polymers, leading to the development of hydrogels, sensors, or drug delivery systems. mdpi.comnih.gov The specific cyclopentyloxy and methoxy (B1213986) substitutions can be used to fine-tune the material's properties, such as its thermal stability and solubility. mdpi.com
| Interdisciplinary Field | Potential Application of this compound |
| Chemical Biology | Development of chemical probes for cellular imaging and biomolecule labeling through bioconjugation. |
| Materials Science | Building block for bio-based and functional polymers, including smart materials like hydrogels and sensors. |
Uncharted Research Directions and Methodological Innovations
Beyond direct applications, there are several uncharted research avenues that could provide deeper insights and novel uses for this compound.
A significant area for future exploration lies in the design of isoform-selective PDE4 inhibitors . nih.govtandfonline.comacs.orgmdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov While the compound is a known precursor to PDE4 inhibitors, the development of derivatives with high selectivity for one of the four PDE4 subtypes (A, B, C, or D) could lead to therapies with improved efficacy and reduced side effects. nih.govtandfonline.commdpi.com This will require a concerted effort in medicinal chemistry, leveraging computational modeling to understand the subtle differences in the active sites of the PDE4 isoforms.
The development of allosteric modulators of PDE4 is another exciting frontier. Unlike traditional inhibitors that bind to the active site, allosteric modulators bind to a different site on the enzyme, offering a more subtle and potentially more selective way of controlling its activity. This compound could serve as a scaffold for the design of such novel modulators.
From a methodological standpoint, the use of machine learning and artificial intelligence could accelerate the discovery of new applications. researchgate.netarxiv.orgmdpi.com Predictive models could be trained on existing data to forecast the properties of novel polymers derived from this compound or to predict the biological activity of its derivatives against a range of therapeutic targets. researchgate.netmdpi.com This computational approach could significantly reduce the time and cost associated with experimental screening.
Finally, there is an opportunity to explore the synthesis and application of isotopically labeled this compound. These labeled compounds could be invaluable tools in mechanistic studies of the reactions it undergoes and in metabolic studies of the drugs derived from it.
| Research Direction | Description |
| Isoform-Selective PDE4 Inhibitors | Designing derivatives with high selectivity for specific PDE4 subtypes to improve therapeutic outcomes. |
| Allosteric Modulators | Exploring the development of compounds that modulate PDE4 activity by binding to a site other than the active site. |
| Computational Modeling | Utilizing machine learning to predict the properties and activities of new derivatives for materials science and drug discovery. |
| Isotopic Labeling | Synthesizing labeled versions of the compound for use in mechanistic and metabolic studies. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Cyclopentyloxy-3-methoxy-benzaldehyde, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-hydroxy-3-methoxybenzaldehyde with cyclopentyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Refluxing in ethanol with catalytic acetic acid (5–10 drops per 0.001 mol substrate) improves yield .
- Optimization : Monitor reaction progress via TLC (dichloromethane mobile phase) and adjust stoichiometry (1:1.2 molar ratio of aldehyde to cyclopentylating agent). Vacuum filtration and methanol washing enhance purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?
- Key Techniques :
- ¹H/¹³C NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and cyclopentyloxy O–CH₂ protons at δ 4.8–5.2 ppm. Aromatic protons appear as multiplets in δ 6.5–7.5 ppm .
- FTIR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C–O–C ether vibrations at 1200–1250 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Approach : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties (e.g., bond dissociation energies, HOMO-LUMO gaps). Basis sets like 6-311++G(d,p) provide accuracy for aryl ether systems. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to validate models .
- Example : DFT-predicted aldehyde C=O bond length (~1.21 Å) should align with X-ray crystallographic data (if available) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzaldehyde derivatives?
- Case Study : Discrepancies in ¹³C NMR shifts for methoxy vs. cyclopentyloxy substituents can arise from solvent effects or crystallographic packing. Cross-validate using:
- 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
- X-ray diffraction to confirm substituent orientation (e.g., dihedral angles between aryl and cyclopentyl groups) .
Q. How is single-crystal X-ray diffraction applied to determine the molecular conformation of this compound?
- Protocol :
Grow crystals via slow evaporation (ethanol/water, 3:1 v/v).
Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refine structures using SHELXL (R-factor <0.05). Key metrics: bond lengths (C–O: ~1.36 Å), torsional angles (cyclopentyl vs. methoxy groups) .
Q. What experimental design principles govern bioactivity studies of benzaldehyde derivatives?
- Framework :
- Dose-Response Assays : Test cytotoxicity (MTT assay) across 1–100 μM concentrations.
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., cyclopentyloxy vs. hexyloxy) on antimicrobial activity .
- Controls : Include 4-hydroxy-3-methoxybenzaldehyde as a reference to isolate cyclopentyloxy contributions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
